1.67-Fold Higher Maximum Tolerated Dose vs. Closest Isomer RAM2093 in CD-1 Mice
In a head-to-head single-dose escalation study in CD-1 mice, RAM2061 demonstrated a maximum tolerated intravenous dose (MTD) of 0.5 mg/kg, compared with only 0.3 mg/kg for the homogeranyl isomer RAM2093—a 1.67-fold difference [1][2]. Liver toxicity (hepatocyte injury with elevated transaminases) was the dose-limiting toxicity for both compounds; however, the higher MTD of RAM2061 enables administration of doses that are not achievable with RAM2093 in the same model system [1]. In multi-dose schedules, RAM2061 was tolerated at 0.2 mg/kg weekly × 4 weeks and 0.1 mg/kg twice weekly, whereas the twice-weekly schedule was not tolerated for RAM2093 [2].
| Evidence Dimension | Maximum tolerated dose (single IV dose) |
|---|---|
| Target Compound Data | 0.5 mg/kg IV (RAM2061) |
| Comparator Or Baseline | 0.3 mg/kg IV (RAM2093, homogeranyl isomer) |
| Quantified Difference | 1.67-fold higher MTD for RAM2061 |
| Conditions | Single-dose IV administration in CD-1 mice; liver toxicity was the dose-limiting barrier for both compounds |
Why This Matters
A higher MTD directly translates into a wider dosing window for in vivo efficacy studies, reducing the risk of premature termination due to hepatotoxicity and enabling dose-response exploration not feasible with RAM2093.
- [1] Haney SL, Chhonker YS, Varney ML, Talmon G, Smith LM, Murry DJ, Holstein SA. In Vivo Evaluation of Isoprenoid Triazole Bisphosphonate Inhibitors of Geranylgeranyl Diphosphate Synthase: Impact of Olefin Stereochemistry on Toxicity and Biodistribution. J Pharmacol Exp Ther. 2019 Nov;371(2):327-338. doi:10.1124/jpet.119.258624. PMID: 31420526. View Source
- [2] Haney SL, Chhonker YS, Varney ML, Talmon G, Smith LM, Murry DJ, Holstein SA. In Vivo Evaluation of Novel Geranylgeranyl Diphosphate Synthase Inhibitors. Blood. 2018 Nov 29;132(Supplement 1):215. doi:10.1182/blood-2018-99-117490. View Source
